Methanimidamide, N,N-dimethyl-N'-2-thiazolyl-
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Overview
Description
Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- is a chemical compound that is commonly used in scientific research. It is a thiazole derivative that has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and has been used in studies examining the effects of thiazole derivatives on inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- in lab experiments is its antimicrobial properties. It can be used to test the efficacy of thiazole derivatives against bacterial and fungal growth. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Methanimidamide, N,N-dimethyl-N'-2-thiazolyl-. One direction is to further investigate its mechanism of action and how it interacts with cellular processes. Another direction is to examine its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, research could focus on developing new derivatives of Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- with improved properties for use in scientific research.
Synthesis Methods
The synthesis of Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- involves the reaction of 2-aminothiazole with formaldehyde and dimethylamine. The resulting product is then purified using standard laboratory techniques such as recrystallization or column chromatography.
Scientific Research Applications
Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- has been used in a variety of scientific research applications. It has been found to have antimicrobial properties and has been used in studies examining the effects of thiazole derivatives on bacterial and fungal growth. It has also been used in studies examining the effects of thiazole derivatives on cancer cell lines.
properties
IUPAC Name |
N,N-dimethyl-N'-(1,3-thiazol-2-yl)methanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-9(2)5-8-6-7-3-4-10-6/h3-5H,1-2H3/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELZXDZNESXMHQ-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanimidamide, N,N-dimethyl-N'-2-thiazolyl- |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.